
3-(4-Fluorophenacylidene)indoline-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for “3-(4-Fluorophenacylidene)indoline-2-one” were not found, there are studies on the synthesis of related 3-substituted-indolin-2-one derivatives . For instance, one study synthesized 19 3-substituted-indolin-2-one derivatives and found that 3-(3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity . Another study designed and synthesized a new series of indoline-2-one derivatives based on the essential pharmacophoric features of VEGFR-2 inhibitors .Molecular Structure Analysis
Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, there are studies on the chemical reactions of related indoline derivatives . For example, one study evaluated the anti-inflammatory activity of 3-substituted-indolin-2-one derivatives . Another study assessed the anti-proliferative activities of indoline-2-one derivatives against breast (MCF-7) and liver (HepG2) cancer cell lines .Scientific Research Applications
Synthesis and Antimicrobial Applications
A study by Başoğlu et al. (2012) involved the synthesis of linezolid-like molecules, including compounds derived from 3-fluoro-4-(morpholin-4-yl)aniline, to evaluate their antimicrobial activities. The synthesized compounds displayed good antitubercular activities, indicating potential applications in treating bacterial infections, especially tuberculosis (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Cancer Research and Cytotoxicity
Huang et al. (2018) reported on the diastereoselective synthesis of dispirooxindoles via a cycloaddition reaction, which showed cytotoxicities against mouse breast cancer cells and human liver cancer cells. This highlights the compound's potential as a lead for developing new cancer therapies (Huang, Huang, Sun, & Yan, 2018).
Optical Applications and Fluorescence Technologies
Park et al. (2015) explored the synthesis of a new class of fluorophores, indolizino[3,2-c]quinolines, demonstrating unique optical properties suitable for use as fluorescent probes in aqueous systems. This work suggests applications in biomedical imaging and fluorescence-based technologies (Park, Kwon, Lee, & Kim, 2015).
Anticancer Properties and DNA Binding
Gu et al. (2017) synthesized 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, evaluating their antitumor agents' potential and studying their DNA binding properties. These compounds exhibited increased DNA binding affinity and antitumor activity, suggesting their utility in cancer therapy and as tools for studying DNA interactions (Gu, Li, Ma, Li, Zhou, Ding, Zhang, Wang, & Zhou, 2017).
Anti-Inflammatory and Analgesic Activities
Sarva et al. (2016) focused on synthesizing bioactive bis(indolyl)methanes, showing significant anti-inflammatory activity compared to standard drugs. This indicates the potential of such compounds in developing new anti-inflammatory and analgesic therapies (Sarva, Harinath, Sthanikam, Ethiraj, Vaithiyalingam, & Cirandur, 2016).
properties
IUPAC Name |
(3Z)-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15(19)9-13-12-3-1-2-4-14(12)18-16(13)20/h1-9H,(H,18,20)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUFVMJZPFKJCP-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C3=CC=C(C=C3)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C(=O)C3=CC=C(C=C3)F)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

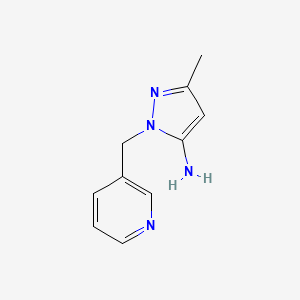


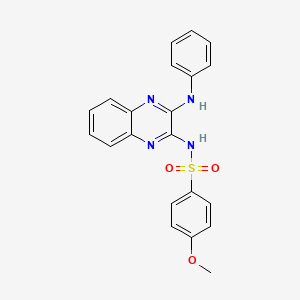
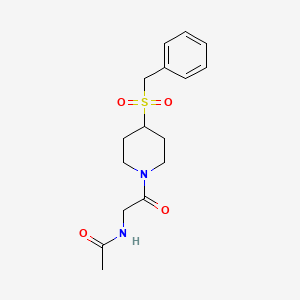
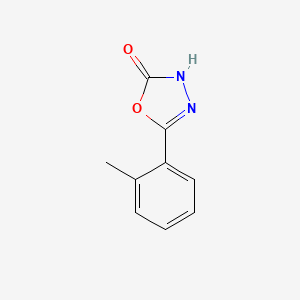
![ethyl (7Z)-7-(hydroxyimino)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2720851.png)
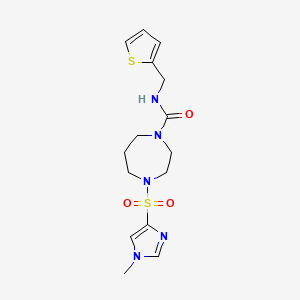
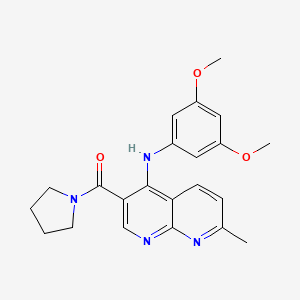
![4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2720855.png)
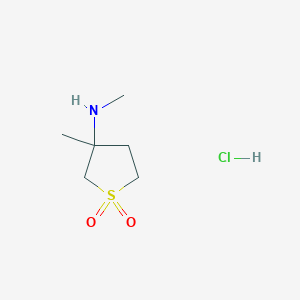

![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B2720859.png)
![N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2720861.png)